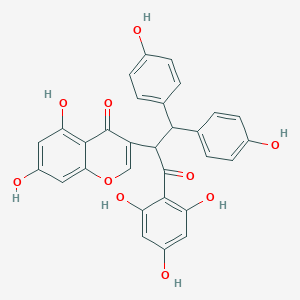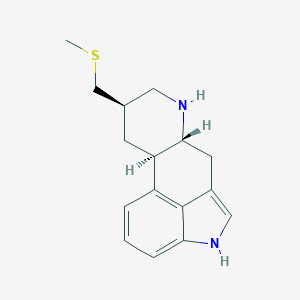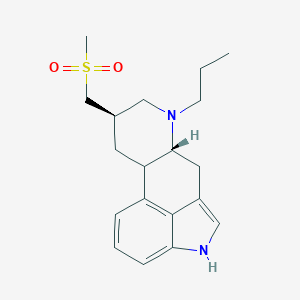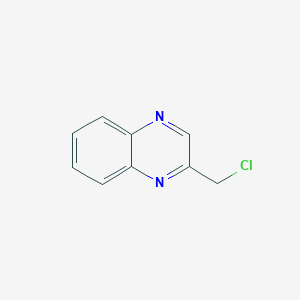
2-(Chlorométhyl)quinoxaline
Vue d'ensemble
Description
2-(Chloromethyl)quinoxaline, also known as 2-(Chloromethyl)quinoxaline, is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
2-(Chlorométhyl)quinoxaline: a été utilisé comme structure de base pour synthétiser des composés présentant de puissantes propriétés antimicrobiennes. Le groupe chlorométhyle sert de site réactif pour d'autres modifications chimiques, conduisant à des dérivés qui présentent un large spectre d'activité contre diverses souches bactériennes et fongiques .
Agents anticancéreux
Les dérivés de la quinoxaline, y compris ceux contenant un groupe 2-(chlorométhyle), ont été étudiés pour leurs activités anticancéreuses. Ces composés peuvent interagir avec l'ADN ou les protéines cellulaires, inhibant la croissance et la prolifération des cellules cancéreuses. La polyvalence structurelle de la quinoxaline permet la synthèse de nombreux analogues présentant des applications thérapeutiques potentielles .
Inhibition enzymatique
Certains dérivés de la quinoxaline ont montré qu'ils inhibaient les enzymes qui sont essentielles à la survie de certains agents pathogènes ou cellules cancéreuses. Par exemple, des composés synthétisés à partir de this compound ont été rapportés pour présenter une activité inhibitrice de l'α-glucosidase, ce qui est important dans le développement de médicaments antidiabétiques .
Découverte et optimisation des médicaments
L'échafaudage de la quinoxaline est une caractéristique importante en chimie médicinale pour la découverte de médicaments. Son incorporation dans de nouvelles molécules peut conduire à des médicaments avec des profils pharmacocinétiques et pharmacodynamiques améliorés. This compound sert d'intermédiaire polyvalent dans la synthèse de ces médicaments .
Sensibilisateurs organiques pour les cellules solaires
Les dérivés de la quinoxaline sont utilisés comme sensibilisateurs organiques dans les applications de cellules solaires. Leur capacité à absorber la lumière et à la convertir en énergie électrique en fait des éléments précieux dans le domaine des énergies renouvelables. Le groupe chlorométhyle peut être utilisé pour fixer des groupes fonctionnels supplémentaires qui améliorent les propriétés photovoltaïques .
Matériaux optoélectroniques polymères
La partie quinoxaline est essentielle dans la conception de matériaux polymères avec des applications optoélectroniques. Ces matériaux sont utilisés dans des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les photodétecteurs. Le groupe 2-(chlorométhyle) permet l'introduction de chaînes latérales qui peuvent modifier les propriétés électroniques du polymère .
Mécanisme D'action
Target of Action
Quinoxaline compounds, including 2-(Chloromethyl)quinoxaline, are known to have a broad range of biological activities . . Quinoxaline derivatives are known to exhibit anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities
Mode of Action
Quinoxaline compounds are known to interact with dna via a mechanism of bis-intercalation . This interaction can control anomalous cellular proliferation in eukaryotes . It’s plausible that 2-(Chloromethyl)quinoxaline may share a similar mode of action, but this requires further investigation.
Biochemical Pathways
Quinoxaline compounds are known to affect a variety of biological pathways due to their diverse biological activities . For instance, they may influence pathways related to inflammation, convulsion, cancer progression, bacterial and fungal infections, HIV, and pain sensation
Result of Action
Given the known biological activities of quinoxaline compounds, it’s plausible that 2-(chloromethyl)quinoxaline may exert effects at both the molecular and cellular levels . For instance, it may influence gene expression, cellular signaling pathways, and cell proliferation
Safety and Hazards
Orientations Futures
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, future research will likely continue to explore the diverse synthetic routes to access quinoxaline as well as approaches for structural diversifications .
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)quinoxaline, like other quinoxaline derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoxaline derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
2-(chloromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVNJJBLOZTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548219 | |
| Record name | 2-(Chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106435-53-4 | |
| Record name | 2-(Chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is particularly interesting about the synthesis of 2-(chloromethyl)quinoxaline as described in the paper?
A1: The paper describes a novel synthesis of various tricyclic 2(5H)-furanone heterocycles from 3,4,5-trichloro-2(5H)-furanone and bifunctional o-nucleophiles. Interestingly, 2-(chloromethyl)quinoxaline was also obtained through this method. [] The formation of this compound is particularly noteworthy because it deviates from the expected reaction pathway and provides insight into the reactivity of the starting materials under the specified conditions. The authors discuss the distinctive formation mechanism of this compound, highlighting its unexpected nature. []
Q2: Where can I find more information about the mechanism of formation for 2-(chloromethyl)quinoxaline as described in the paper?
A2: The paper titled "A NEW SYNTHESIS OF NOVEL TRICYCLIC 2(5H)-FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H)-FURANONE" provides a detailed discussion on the formation mechanism of 2-(chloromethyl)quinoxaline. You can access the full paper through the following link: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



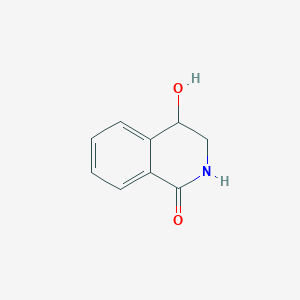
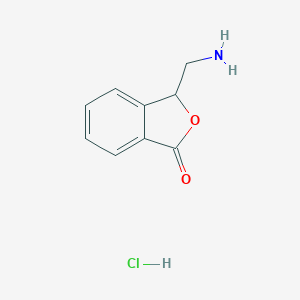

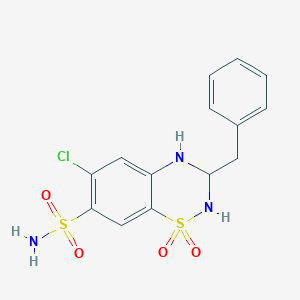
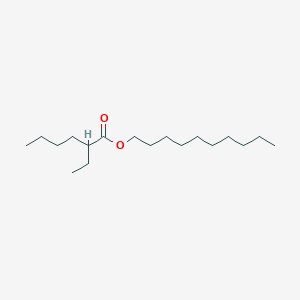
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)


